5-Chloro-2-fluorobenzimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

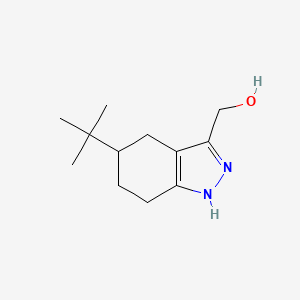

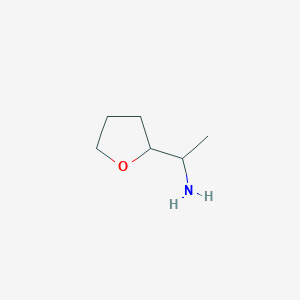

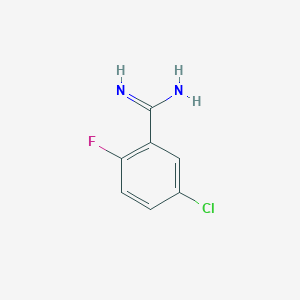

5-Chloro-2-fluorobenzimidamide is a chemical compound with the molecular formula C7H6ClFN2 and a molecular weight of 172.59 g/mol .

Synthesis Analysis

The synthesis of 5-Chloro-2-fluorobenzimidamide involves several stages. The first stage involves the reaction of 2-Fluoro-5-chlorobenzonitrile with n-Butyl lithium and 1,1,1,3,3,3-Hexamethyldisilazane in dry diethyl ether at 0-20°C for about 2 hours . The resultant mixture is then quenched by the addition of 3M HCl (aq.) and stirred for 0.5h before water is added . The aqueous layer is then extracted with CHCl3 and the organic extracts dried over Na2SO4. Evaporation yields the desired product as a yellow solid .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluorobenzimidamide is characterized by the presence of a benzimidamide core, which is substituted at the 5-position with a chlorine atom and at the 2-position with a fluorine atom .Physical And Chemical Properties Analysis

5-Chloro-2-fluorobenzimidamide is a solid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Environmental Monitoring and Safety

5-Chloro-2-fluorobenzimidamide, as a structural analogue to 5-fluorouracil (5-FU), provides a model for studying exposure routes during the preparation and administration of cytostatic agents. A study by Micoli, Turci, Arpellini, & Minoia (2001) validated an HPLC-UV method for determining 5-FU in environmental samples, indicating its importance in monitoring occupational exposure.

Development of Heterocyclic Scaffolds in Drug Discovery

5-Chloro-2-fluorobenzimidamide serves as a precursor in the synthesis of various heterocyclic scaffolds, crucial in drug discovery. Křupková, Funk, Soural, & Hlaváč (2013) reported the utility of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block in polymer-supported synthesis for producing benzimidazoles and other nitrogenous cycles (Křupková et al., 2013).

Spectroscopic Studies for Molecular Characterization

Studies like that of Ilango, Arivazhagan, Prince, & Balachandranb (2008), which investigated the vibrational spectra of similar compounds, such as 2-chloro-1,3-dibromo-5-fluorobenzene, provide insights into the molecular properties of 5-Chloro-2-fluorobenzimidamide. These investigations are crucial for understanding its chemical behavior and potential applications (Ilango et al., 2008).

Synthesis and Characterization for Drug Development

The synthesis of derivatives and analogues, like 2-(5-fluorouracil-1-yl-acetamido) acetic acid, demonstrates the potential of 5-Chloro-2-fluorobenzimidamide in developing prodrugs with enhanced efficacy and reduced toxicity. Research by Xiong Jing (2010) exemplifies this application in creating carrier-linked prodrugs (Xiong Jing, 2010).

Novel Fluorobenzimidazole Derivatives

The creation of fluorobenzimidazole derivatives, which include fluorine substitutions similar to those in 5-Chloro-2-fluorobenzimidamide, has been studied for their antimicrobial potential. Joshi, Narigara, Jani, & Parikh (2019) synthesized a new class of these derivatives, demonstrating promising results against bacterial strains (Joshi et al., 2019).

Molecular Docking and Antibacterial Research

Vidhya, Austine, & Arivazhagan (2020) investigated the antibacterial properties of compounds like 2-chloro-5-fluoro phenol, highlighting the relevance of 5-Chloro-2-fluorobenzimidamide in developing antibacterial agents through molecular docking studies (Vidhya et al., 2020).

Safety and Hazards

The safety data sheet for 5-Chloro-2-fluorobenzimidamide indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. The container should be kept tightly closed, and protective gloves, eye protection, and face protection should be worn .

properties

IUPAC Name |

5-chloro-2-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROQEVHFERCATR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620267 |

Source

|

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

674793-32-9 |

Source

|

| Record name | 5-Chloro-2-fluorobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.